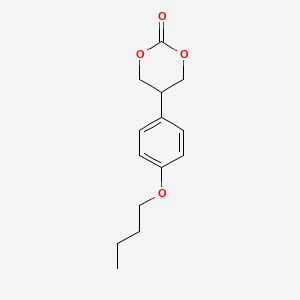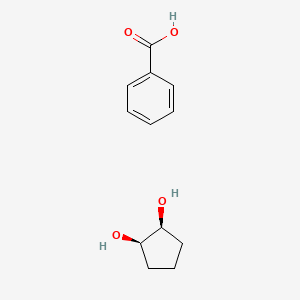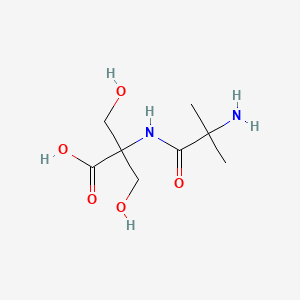
5-(4-Butoxyphenyl)-1,3-dioxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Butoxyphenyl)-1,3-dioxan-2-one is an organic compound that belongs to the class of dioxanones It is characterized by a dioxane ring substituted with a butoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-1,3-dioxan-2-one typically involves the reaction of 4-butoxyphenol with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxanone ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(4-Butoxyphenyl)-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxanone ring to a more saturated form.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-butoxybenzoic acid, while reduction could produce 5-(4-butoxyphenyl)-1,3-dioxane.
科学的研究の応用
5-(4-Butoxyphenyl)-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 5-(4-Butoxyphenyl)-1,3-dioxan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxanone ring structure allows for specific interactions with biological molecules, influencing pathways such as signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
4-Butoxyphenylacetic acid: Similar in structure but lacks the dioxanone ring.
5-(4-Butoxyphenyl)-1,3-dioxane: A more saturated form of the compound.
4-Butoxybenzaldehyde: Contains the butoxyphenyl group but with an aldehyde functional group.
Uniqueness
5-(4-Butoxyphenyl)-1,3-dioxan-2-one is unique due to its dioxanone ring, which imparts specific chemical and physical properties. This structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
特性
CAS番号 |
300782-23-4 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
5-(4-butoxyphenyl)-1,3-dioxan-2-one |
InChI |
InChI=1S/C14H18O4/c1-2-3-8-16-13-6-4-11(5-7-13)12-9-17-14(15)18-10-12/h4-7,12H,2-3,8-10H2,1H3 |
InChIキー |
ZBDVIVUNKQHHBT-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2COC(=O)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)

![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)

![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)

![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)

![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)
![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)

